molecular formula C14H14FNO3 B11857049 Ethyl 2-((5-fluoro-8-methylquinolin-4-yl)oxy)acetate

Ethyl 2-((5-fluoro-8-methylquinolin-4-yl)oxy)acetate

Cat. No.: B11857049
M. Wt: 263.26 g/mol
InChI Key: OBROISDMFCTIDD-UHFFFAOYSA-N
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Description

Ethyl 2-((5-fluoro-8-methylquinolin-4-yl)oxy)acetate is a heterocyclic compound belonging to the quinoline family. It is characterized by the presence of a fluorine atom at the 5th position and a methyl group at the 8th position of the quinoline ring, with an ethyl ester group attached via an oxyacetate linkage. This compound is primarily used in research and development within the fields of chemistry and pharmacology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-((5-fluoro-8-methylquinolin-4-yl)oxy)acetate typically involves the following steps:

    Formation of the Quinoline Core: The quinoline core can be synthesized through various methods, such as the Skraup synthesis, which involves the cyclization of aniline derivatives with glycerol and sulfuric acid.

    Introduction of Fluorine and Methyl Groups: The fluorine atom and methyl group are introduced via electrophilic substitution reactions. Fluorination can be achieved using reagents like Selectfluor, while methylation can be done using methyl iodide.

    Esterification: The final step involves the esterification of the quinoline derivative with ethyl bromoacetate in the presence of a base like potassium carbonate to yield this compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-((5-fluoro-8-methylquinolin-4-yl)oxy)acetate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxides.

    Reduction: Reduction reactions can be carried out using hydrogenation catalysts such as palladium on carbon, resulting in the reduction of the quinoline ring.

    Substitution: Nucleophilic substitution reactions can occur at the fluorine or ester groups, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Hydrogen gas with palladium on carbon catalyst.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Quinoline N-oxides.

    Reduction: Reduced quinoline derivatives.

    Substitution: Various substituted quinoline derivatives depending on the nucleophile used.

Scientific Research Applications

Ethyl 2-((5-fluoro-8-methylquinolin-4-yl)oxy)acetate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as a fluorescent probe due to the presence of the quinoline ring.

    Medicine: Explored for its potential pharmacological properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and as an intermediate in the synthesis of agrochemicals.

Mechanism of Action

The mechanism of action of Ethyl 2-((5-fluoro-8-methylquinolin-4-yl)oxy)acetate involves its interaction with various molecular targets. The quinoline ring can intercalate with DNA, disrupting replication and transcription processes. Additionally, the fluorine atom enhances the compound’s ability to inhibit enzymes by forming strong hydrogen bonds with active site residues.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 2-((5-chloro-8-methylquinolin-4-yl)oxy)acetate
  • Ethyl 2-((5-bromo-8-methylquinolin-4-yl)oxy)acetate
  • Ethyl 2-((5-iodo-8-methylquinolin-4-yl)oxy)acetate

Uniqueness

Ethyl 2-((5-fluoro-8-methylquinolin-4-yl)oxy)acetate is unique due to the presence of the fluorine atom, which imparts distinct chemical and biological properties. Fluorine enhances the compound’s stability, lipophilicity, and ability to form strong hydrogen bonds, making it more effective in various applications compared to its halogenated counterparts.

Biological Activity

Ethyl 2-((5-fluoro-8-methylquinolin-4-yl)oxy)acetate is a synthetic compound derived from quinoline, a class known for its diverse biological activities. This article explores its biological activity, focusing on antimicrobial properties, structure-activity relationships (SAR), and potential therapeutic applications.

Chemical Structure and Properties

The compound has a molecular formula of C14_{14}H12_{12}FNO2_2 and a molecular weight of approximately 263.26 g/mol. The presence of a fluorine atom at the 5-position and a methyl group at the 8-position of the quinoline ring enhances its pharmacological properties, making it a subject of interest in medicinal chemistry.

Antimicrobial Activity

Overview of Antimicrobial Properties

Quinoline derivatives, including this compound, have demonstrated significant antimicrobial activity against various pathogens. The compound's activity is often assessed through minimum inhibitory concentration (MIC) tests against Gram-positive and Gram-negative bacteria.

Research Findings

  • Inhibitory Concentrations : In studies involving related quinoline derivatives, compounds with similar structural features have shown promising MIC values. For instance, certain derivatives exhibited MIC values as low as 0.03 μM against Mycobacterium tuberculosis (Mtb), indicating strong antimycobacterial activity .
  • Comparative Analysis : The antimicrobial effectiveness of this compound can be compared with other quinoline derivatives:
    Compound NameMIC (μM)Activity Type
    This compoundTBDAntimicrobial
    Compound 8n (with ethyl substitution)0.03Antimycobacterial
    Compound 8k (methyl-substituted analogue)12.32Antimycobacterial
    The data suggests that modifications in the alkyl chain significantly affect the biological activity of quinoline derivatives .

The mechanism by which this compound exerts its biological effects involves interaction with specific molecular targets. Quinoline derivatives are known to inhibit bacterial DNA gyrase and topoisomerase IV, critical enzymes for bacterial DNA replication and transcription .

Case Studies

  • Antimycobacterial Activity : In a study focusing on novel 4-alkoxyquinolines, the introduction of ethyl groups led to enhanced potency against Mtb when compared to their methyl counterparts. This highlights the importance of structural modifications in optimizing biological activity .
  • Antiviral Potential : Some derivatives have also been investigated for antiviral properties, showing varying degrees of inhibition against viruses such as H5N1, with specific substitutions leading to increased effectiveness while maintaining low cytotoxicity .

Properties

Molecular Formula

C14H14FNO3

Molecular Weight

263.26 g/mol

IUPAC Name

ethyl 2-(5-fluoro-8-methylquinolin-4-yl)oxyacetate

InChI

InChI=1S/C14H14FNO3/c1-3-18-12(17)8-19-11-6-7-16-14-9(2)4-5-10(15)13(11)14/h4-7H,3,8H2,1-2H3

InChI Key

OBROISDMFCTIDD-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)COC1=CC=NC2=C(C=CC(=C12)F)C

Origin of Product

United States

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